
イザゾミブクエン酸塩
説明
科学的研究の応用
Treatment of Multiple Myeloma
Ixazomib citrate has demonstrated significant efficacy in treating relapsed or refractory multiple myeloma. In clinical trials, it has been shown to improve patient outcomes when used in combination with other agents such as lenalidomide and dexamethasone. For instance, a study indicated that ixazomib combined with lenalidomide resulted in synergistic cytotoxic effects against myeloma cells .
Table 1: Efficacy of Ixazomib Citrate in Clinical Trials
Maintenance Therapy
Following initial treatment, ixazomib citrate is also explored as a maintenance therapy option. A randomized trial is investigating its effectiveness compared to placebo after induction therapy with ixazomib combined with thalidomide and low-dose dexamethasone. The goal is to assess progression-free survival and quality of life metrics .
Resistance Mechanisms
Ixazomib citrate has shown promise against bortezomib-resistant multiple myeloma cells, highlighting its potential role in overcoming drug resistance. Studies have indicated that ixazomib maintains potency against various resistant cell lines, making it a valuable option for patients who have previously failed other therapies .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of ixazomib citrate reveals favorable characteristics such as oral bioavailability and a manageable safety profile. Clinical studies have indicated that it exhibits similar pharmacodynamic effects to bortezomib but with a reduced incidence of peripheral neuropathy and other adverse effects commonly associated with intravenous proteasome inhibitors .
Table 2: Pharmacokinetic Properties of Ixazomib Citrate
Property | Value |
---|---|
Oral Bioavailability | High |
Half-life | Approximately 9 hours |
Common Side Effects | Diarrhea, fatigue, nausea |
Case Studies and Real-World Evidence
Recent case studies have illustrated the effectiveness of ixazomib citrate in clinical settings:
- A case study involving a patient with relapsed multiple myeloma reported a complete response after switching from bortezomib to ixazomib citrate, demonstrating the drug's efficacy in previously treated populations.
- Another study highlighted the use of ixazomib as part of a combination therapy regimen that led to significant improvements in patient quality of life metrics while maintaining disease control .
作用機序
イキサゾミブクエン酸塩は、ヒト細胞内のタンパク質分解に関与する主要な要素であるユビキチン・プロテアソーム系の重要な成分である20Sプロテアソームを阻害することによって効果を発揮します . β5キモトリプシン様プロテオリシス部位に結合して阻害することで、イキサゾミブはユビキチン化タンパク質の分解を防ぎ、多発性骨髄腫細胞のアポトーシスにつながります . このメカニズムは、他のプロテアソーム阻害剤のものと似ていますが、経口投与という利点があります .
類似の化合物との比較
イキサゾミブクエン酸塩は、ボルテゾミブやカルフィルゾミブなどの他のプロテアソーム阻害剤と似ています . イキサゾミブクエン酸塩は、多発性骨髄腫の治療薬として承認された、初めての経口投与プロテアソーム阻害剤であることが特徴です . ボルテゾミブとカルフィルゾミブは、患者にとって不便な場合がある、非経口投与が必要です .
類似の化合物:- ボルテゾミブ
- カルフィルゾミブ
イキサゾミブクエン酸塩は、経口バイオアベイラビリティと投与の容易さにより、多発性骨髄腫の患者にとって貴重な選択肢となっています .
準備方法
イキサゾミブクエン酸塩の調製には、いくつかの合成経路と反応条件が含まれます。 効率的なプロセスの一つには、ボロエステルのイキサゾミブクエン酸塩への直接変換が含まれます . このプロセスは、単一の反応容器で行うことができ、工業的に実現可能です . この反応は、通常、クエン酸一水和物とジクロロメタンを溶媒として使用します .
化学反応の分析
イキサゾミブクエン酸塩は、加水分解など、さまざまな化学反応を受け、活性型であるイキサゾミブに変換されます . これは、20Sプロテアソームの選択的、強力で可逆的な阻害剤であり、β5キモトリプシン様プロテオリシス部位に優先的に結合します . 高濃度では、プロテオリシスβ1およびβ2サブユニットも阻害し、ユビキチン化タンパク質の蓄積につながります .
科学研究アプリケーション
イキサゾミブクエン酸塩は、化学、生物学、医学、および産業の分野で、いくつかの科学研究アプリケーションを持っています。 少なくとも1つの先行療法を受けた多発性骨髄腫患者の治療に、レナリドミドとデキサメタゾンとの併用で使用されています . また、その他の血液悪性腫瘍および非血液悪性腫瘍、移植片対宿主病、およびループス腎炎の治療のために研究されています .
類似化合物との比較
Ixazomib citrate is similar to other proteasome inhibitors such as bortezomib and carfilzomib . ixazomib citrate is unique in that it is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma . Bortezomib and carfilzomib require parenteral administration, which can be less convenient for patients .
Similar Compounds:- Bortezomib
- Carfilzomib
Ixazomib citrate stands out due to its oral bioavailability and ease of administration, making it a valuable option for patients with multiple myeloma .
生物活性
Ixazomib citrate (MLN9708) is a next-generation proteasome inhibitor that has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma (MM). This article explores the biological activity of ixazomib citrate, focusing on its pharmacodynamics, clinical efficacy, safety profile, and comparative studies with other proteasome inhibitors.
Overview of Ixazomib Citrate
Ixazomib citrate is administered as a stable citrate ester that rapidly hydrolyzes to its active form, MLN2238, under physiological conditions. This compound selectively inhibits the chymotrypsin-like activity of the 20S proteasome, as well as the caspase-like and trypsin-like activities at higher concentrations . Ixazomib's unique pharmacokinetic profile allows for oral administration, distinguishing it from earlier proteasome inhibitors like bortezomib.
- Absorption and Bioavailability : Following oral administration, ixazomib is rapidly absorbed, achieving peak plasma concentration within one hour. The systemic exposure is comparable to that achieved through intravenous administration, indicating high bioavailability .
- Mechanism : Ixazomib exerts its effects by binding to the proteasome and inhibiting protein degradation pathways critical for cancer cell survival. This leads to an accumulation of pro-apoptotic factors and a reduction in anti-apoptotic proteins within malignant cells .
Phase I Studies
Several Phase I trials have assessed ixazomib's safety and efficacy:
- Monotherapy : In a study involving 60 patients with relapsed/refractory MM, ixazomib demonstrated a partial response rate of 15%, with 76% of patients achieving stable disease or better . The maximum tolerated dose (MTD) was established at 2 mg/m².
- Combination Therapy : In combination with dexamethasone and lenalidomide, ixazomib showed improved response rates. In one trial, 93% of patients achieved at least a partial response .
Phase II Studies
A Phase II study further confirmed ixazomib's efficacy:
- Efficacy Rates : Among evaluable patients, the overall response rate was approximately 34%, with some achieving stringent complete responses (CR) and minimal residual disease negativity .
- Survival Outcomes : The median duration of response was reported at 7.3 months, with overall survival rates at six months reaching 96% .
Safety Profile
The safety profile of ixazomib has been generally favorable:
- Adverse Events : Common grade 3–4 adverse events included thrombocytopenia (23%) and neutropenia (10%). Non-hematologic adverse effects were primarily gastrointestinal, such as diarrhea (19%) and nausea (7%) .
- Management : Most adverse events were manageable, with only a small percentage leading to treatment discontinuation.
Comparative Studies
Comparative studies have highlighted ixazomib's advantages over bortezomib:
- Efficacy : Ixazomib has shown improved preclinical activity in various lymphoma models compared to bortezomib. In particular, it demonstrated enhanced proteasome inhibition and tumor tissue distribution .
- Tolerability : Patients receiving ixazomib reported fewer instances of peripheral neuropathy compared to those treated with bortezomib, suggesting a potentially better tolerability profile for long-term use .
Data Summary Table
Study Type | Patient Population | Response Rate | Common AEs | MTD (mg/m²) |
---|---|---|---|---|
Phase I Monotherapy | 60 patients | 15% | Thrombocytopenia (23%), Neutropenia (10%) | 2 |
Phase I Combination | Various combinations | 93% | Diarrhea (19%), Nausea (7%) | Not specified |
Phase II | Relapsed MM patients | 34% | Similar AEs as above | Not specified |
特性
IUPAC Name |
2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOMYENWWXQSNW-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BCl2N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924652 | |
Record name | Ixazomib citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239908-20-3 | |
Record name | Ixazomib citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ixazomib citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ixazomib citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IXAZOMIB CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。